An In-depth Technical Guide to ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine: A Putative Protease Inhibitor
An In-depth Technical Guide to ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine: A Putative Protease Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activity of ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine. This molecule is a rationally designed peptide derivative, likely intended to act as a protease inhibitor. Its structure combines a dipeptide core (aspartyl-valine) with an N-terminal acyl group featuring a 4-amidinophenoxy moiety, a known pharmacophore for targeting the active sites of serine proteases. This document will detail a plausible synthetic route, including strategies to mitigate common side reactions in peptide chemistry, and propose experimental protocols for its biological evaluation.
Introduction: Rational Design and Structural Features
The compound ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine is a complex organic molecule that can be deconstructed into three key components:
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A Dipeptide Core (Aspartyl-Valine): This dipeptide provides a peptide backbone that can interact with the active site of a target enzyme. The specific amino acid residues, aspartic acid and valine, contribute to the molecule's overall size, shape, and potential for specific interactions.
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A Butanoyl Linker: This four-carbon chain acts as a spacer, connecting the pharmacologically active headgroup to the dipeptide core. The length and flexibility of this linker can be crucial for optimal positioning of the molecule within an enzyme's active site.
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A 4-Amidinophenoxy Headgroup: The amidine group is a strong base and is protonated at physiological pH. This allows it to mimic the side chains of arginine or lysine, which are common recognition motifs for many proteases, particularly serine proteases like trypsin and thrombin. The amidinophenoxy group is a well-established "warhead" in the design of protease inhibitors[1][2].
The combination of these structural features strongly suggests that ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine is designed as a competitive inhibitor of a serine protease.
Chemical Properties and Characterization
Structure and Stereochemistry
The chemical structure of ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine is depicted below, assuming the naturally occurring L-stereoisomers for both aspartic acid and valine.
(A proper 2D chemical structure image would be inserted here in a real document. As I cannot generate images, a placeholder is used.)
Caption: 2D structure of ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of the molecule.
| Property | Predicted Value |
| Molecular Formula | C22H33N5O7 |
| Molecular Weight | 479.53 g/mol |
| pKa (Amidine group) | ~10-11 |
| pKa (Aspartic acid side chain) | ~3.9 |
| pKa (C-terminal carboxylic acid) | ~2-3 |
| XLogP3 | -1.5 |
Spectroscopic Characterization (Hypothetical)
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¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include aromatic protons from the phenoxy group, methylene protons from the butanoyl linker and the amino acid side chains, and methine protons of the alpha-carbons of aspartic acid and valine. The isopropyl group of valine would show characteristic doublet signals.
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¹³C NMR: The carbon NMR would show signals for the aromatic carbons, the carbonyl carbons of the amide bonds and carboxylic acids, and the aliphatic carbons of the linker and amino acid side chains.
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Mass Spectrometry (ESI-MS): The electrospray ionization mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 480.5.
Synthesis Methodology
The synthesis of ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine can be approached through a convergent strategy, involving the synthesis of the acylating agent and the dipeptide separately, followed by their coupling.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthetic Protocols
Protocol 1: Synthesis of 4-(4-Amidinophenoxy)butanoic Acid
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Step 1a: Synthesis of Ethyl 4-(4-cyanophenoxy)butanoate. To a solution of 4-cyanophenol and ethyl 4-bromobutanoate in a suitable solvent like acetone, add a base such as potassium carbonate. Reflux the mixture overnight. After cooling, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography.
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Step 1b: Synthesis of 4-(4-Cyanophenoxy)butanoic Acid. Hydrolyze the ester from step 1a using aqueous sodium hydroxide solution at room temperature. After the reaction is complete, acidify the mixture with HCl to precipitate the carboxylic acid. Filter and dry the product.
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Step 1c: Synthesis of 4-(4-Amidinophenoxy)butanoic Acid Hydrochloride. Convert the nitrile from step 1b to the corresponding imidate by bubbling dry HCl gas through a solution of the nitrile in ethanol at 0°C. After the reaction is complete, remove the solvent under reduced pressure. Treat the resulting imidate hydrochloride with a solution of ammonia in ethanol to form the amidine. The product can be purified by recrystallization.
Protocol 2: Synthesis of the Dipeptide H-Asp(O-tBu)-Val-OtBu
Causality Behind Experimental Choices: The side chain of aspartic acid is protected as a tert-butyl ester (O-tBu) to prevent the formation of aspartimide, a common side reaction in peptide synthesis involving aspartic acid[3][4]. The C-terminus of valine is also protected as a tert-butyl ester. Fmoc (9-fluorenylmethyloxycarbonyl) is used as the N-terminal protecting group for aspartic acid, which is a standard protecting group in solid-phase and solution-phase peptide synthesis.
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Step 2a: Coupling of Fmoc-Asp(O-tBu)-OH and H-Val-OtBu. Dissolve Fmoc-Asp(O-tBu)-OH, H-Val-OtBu, and a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) and stir the reaction at room temperature until completion.
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Step 2b: Purification of Fmoc-Asp(O-tBu)-Val-OtBu. After the reaction, dilute the mixture with ethyl acetate and wash with aqueous solutions of citric acid, sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the protected dipeptide. Purify further by column chromatography if necessary.
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Step 2c: Fmoc Deprotection. Dissolve the purified dipeptide from step 2b in a solution of 20% piperidine in DMF. Stir at room temperature for 30 minutes. Remove the solvent under reduced pressure to obtain the deprotected dipeptide H-Asp(O-tBu)-Val-OtBu.
Protocol 3: Coupling and Final Deprotection
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Step 3a: Coupling of 4-(4-Amidinophenoxy)butanoic Acid and H-Asp(O-tBu)-Val-OtBu. Couple the products from Protocol 1 and Protocol 2 using a similar procedure as in Step 2a, with HATU and DIPEA in DMF.
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Step 3b: Purification of the Protected Product. Purify the crude product from Step 3a using reverse-phase HPLC.
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Step 3c: Final Deprotection. Treat the purified product from Step 3b with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS), to remove the tert-butyl protecting groups.
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Step 3d: Final Purification. After cleavage, precipitate the product with cold diethyl ether, centrifuge, and wash the pellet. Purify the final compound by preparative reverse-phase HPLC and characterize by mass spectrometry and NMR.
Proposed Mechanism of Action and Biological Target
The 4-amidinophenoxy group is a well-known mimic of a protonated arginine or lysine side chain. Many serine proteases have a specificity pocket (the S1 pocket) that preferentially binds to basic amino acid residues. It is hypothesized that ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine acts as a competitive inhibitor by binding to the active site of a serine protease, with the amidinium group occupying the S1 pocket. The dipeptide portion of the molecule would then occupy the S2 and S3 subsites, further strengthening the binding affinity.
Hypothetical Signaling Pathway
Caption: A generic signaling pathway for a protease-activated receptor that can be blocked by the inhibitor.
Experimental Protocols for Biological Evaluation
In Vitro Protease Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of the compound against a model serine protease, such as trypsin.
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Materials:
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Trypsin from bovine pancreas
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Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
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Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
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Test compound dissolved in DMSO
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96-well microplate
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Microplate reader
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Procedure:
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Prepare a stock solution of the test compound in DMSO.
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In a 96-well plate, add 180 µL of assay buffer to each well.
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Add 10 µL of various concentrations of the test compound (or DMSO for control) to the wells.
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Add 10 µL of trypsin solution to each well and incubate for 15 minutes at 37°C.
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Initiate the reaction by adding 10 µL of the L-BAPNA substrate solution.
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Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
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Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
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Determine the percent inhibition for each concentration of the inhibitor and calculate the IC₅₀ value.
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Workflow for Biological Evaluation
Caption: Experimental workflow for the biological evaluation of the putative protease inhibitor.
Conclusion
((4-(4-amidinophenoxy)butanoyl)aspartyl)valine is a rationally designed molecule with the potential to act as a potent and selective inhibitor of serine proteases. Its synthesis, while challenging due to the need to control stereochemistry and prevent side reactions, is feasible using modern peptide chemistry techniques. The biological evaluation of this compound could provide valuable insights into its therapeutic potential for diseases where protease activity is dysregulated. Further studies would be required to determine its specific protease target, its mechanism of inhibition, and its efficacy and safety in cellular and in vivo models.
References
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El-Sayed, M., et al. (2023). Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. PMC. [Link]
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Li, Z., et al. (2025). In vitro synthesis of β-aspartyl-basic amino acid dipeptides via a multi-enzyme cascade system with ATP regeneration. PubMed. [Link]
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Mellor, S. L., et al. (2000). Solid-phase synthesis of N-substituted amidinophenoxy pyridines as factor XA inhibitors. PubMed. [Link]
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Hruby, V. J. (n.d.). Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry, The University of Arizona. [Link]
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Ghosh, A. K., et al. (2010). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PMC. [Link]
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Okutome, T., et al. (1984). Synthesis and structure-activity study of protease inhibitors. III. Amidinophenols and their benzoyl esters. PubMed. [Link]
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Bernhard, S. A., et al. (1966). Preparation of Aspartyl Peptides. ACS Publications. [Link]
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Al-Tannak, N. F., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PMC. [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
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Bascuñán, P., et al. (2021). Pharmacological Activities of Aminophenoxazinones. PubMed. [Link]
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Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION - Measures to Tackle an Undesired Side Reaction. [Link]
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Kong, M., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]
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